molecular formula C18H18O4 B190478 Enterolactone CAS No. 78473-71-9

Enterolactone

Cat. No.: B190478
CAS No.: 78473-71-9
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-PBHICJAKSA-N
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Description

Enterolactone is a lignan.
This compound is a natural product found in Punica granatum with data available.

Mechanism of Action

Target of Action

Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:

Biochemical Pathways

The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:

Action Environment

Environmental factors impact this compound’s efficacy:

Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .

Properties

CAS No.

78473-71-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

InChI Key

HVDGDHBAMCBBLR-PBHICJAKSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

physical_description

Solid

Pictograms

Irritant

Synonyms

2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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